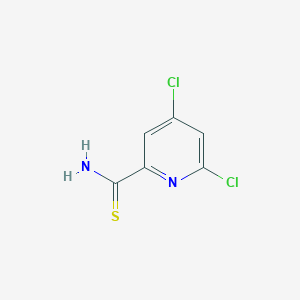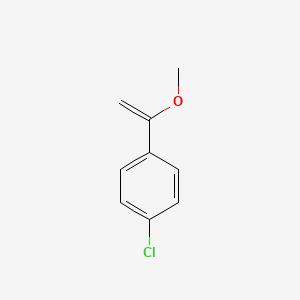
1-(4-Chlorophenyl)ethenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)ethenyl methyl ether is an organic compound characterized by the presence of a chlorinated phenyl ring attached to an ethenyl group, which is further connected to a methyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethenyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often using silver oxide (Ag_2O) as a base .
Industrial Production Methods: Industrial production of this compound may involve the alkoxymercuration of alkenes. This process includes the reaction of an alkene with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH_4) .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)ethenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)ethenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)ethenyl methyl ether involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in various addition reactions, while the methyl ether group can undergo cleavage under acidic conditions. The chlorinated phenyl ring provides stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Methyl vinyl ether: Similar structure but lacks the chlorinated phenyl ring.
Ethyl vinyl ether: Similar structure but has an ethyl group instead of a methyl group.
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene: Contains multiple chlorinated phenyl rings and a more complex structure.
Uniqueness: 1-(4-Chlorophenyl)ethenyl methyl ether is unique due to its combination of a chlorinated phenyl ring, an ethenyl group, and a methyl ether group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
67471-39-0 |
|---|---|
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
1-chloro-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
AEHOEMCYBWBLLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)

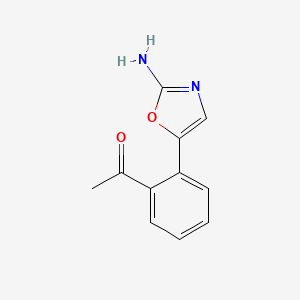
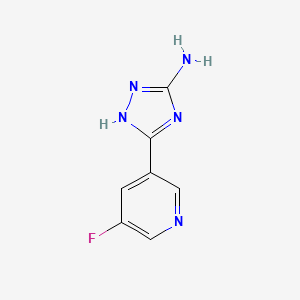
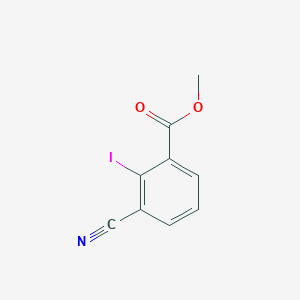
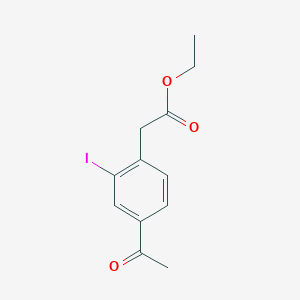
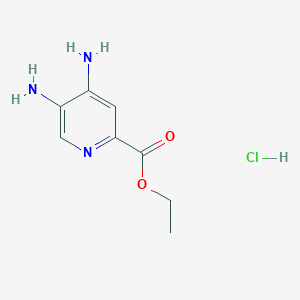
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
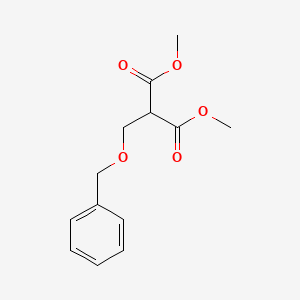
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
